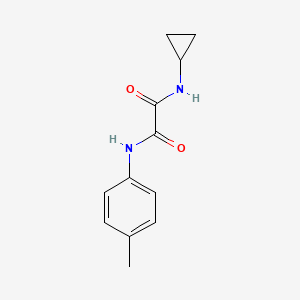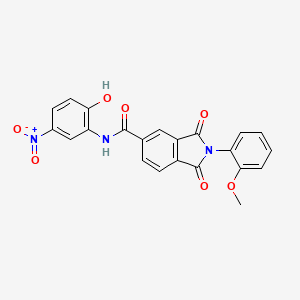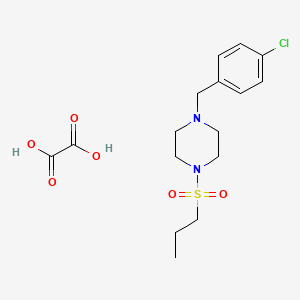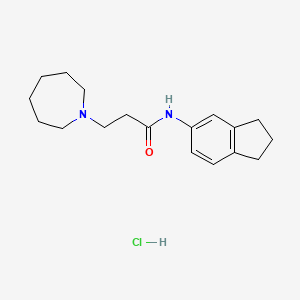
7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one
Descripción general
Descripción
7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication that is widely used in the treatment of various fungal infections. It is a member of the imidazole family of antifungal agents and works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Aplicaciones Científicas De Investigación
7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including ringworm, athlete's foot, and jock itch. It has also been shown to be effective in the treatment of candidiasis, a fungal infection caused by the Candida species.
Mecanismo De Acción
7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, causing leakage of intracellular contents and ultimately leading to the death of the fungal cell.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic absorption and is therefore generally well-tolerated. However, it can cause local irritation and burning at the site of application. In rare cases, it can also cause allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one is a widely used antifungal agent and has been extensively studied for its antifungal properties. It is relatively inexpensive and is readily available. However, it has limited efficacy against certain fungal species and can be associated with local irritation and burning at the site of application.
Direcciones Futuras
There are several areas of future research for 7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is the development of more effective formulations for the treatment of fungal infections. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research to better understand the mechanism of action of this compound and to identify potential new targets for antifungal therapy.
Propiedades
IUPAC Name |
7-butoxy-4-ethyl-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-4-6-9-18-14-8-7-13-12(5-2)10-15(17)19-16(13)11(14)3/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGQBXVUBFDORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2-oxo-2-phenylethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3945631.png)
![2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945637.png)


![N-[4-(aminosulfonyl)phenyl]-2-(6-methoxy-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide](/img/structure/B3945652.png)

![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B3945667.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3945674.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)


![N-{3-[(4-nitrophenyl)(phenylacetyl)amino]propyl}-2-furamide](/img/structure/B3945712.png)

![1-(4-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3945732.png)